(3S)-6-(Benzyloxy)hexa-1,4-dien-3-ol
Description
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Properties
CAS No. |
921764-11-6 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(3S)-6-phenylmethoxyhexa-1,4-dien-3-ol |
InChI |
InChI=1S/C13H16O2/c1-2-13(14)9-6-10-15-11-12-7-4-3-5-8-12/h2-9,13-14H,1,10-11H2/t13-/m0/s1 |
InChI Key |
YACMDKPWOQGRMU-ZDUSSCGKSA-N |
Isomeric SMILES |
C=C[C@@H](C=CCOCC1=CC=CC=C1)O |
Canonical SMILES |
C=CC(C=CCOCC1=CC=CC=C1)O |
Origin of Product |
United States |
Biological Activity
(3S)-6-(Benzyloxy)hexa-1,4-dien-3-ol is a polyunsaturated alcohol characterized by a hexadiene backbone with a benzyloxy substituent at the sixth carbon and a hydroxyl group at the third carbon. This compound is of significant interest due to its potential biological activities, which may include antimicrobial, anticancer, and antioxidant properties. The unique structural features of this compound, such as its conjugated diene system and chirality, contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Alkylation reactions to introduce the benzyloxy group.
- Hydroxylation to install the hydroxyl functional group.
- Conjugated diene formation through elimination reactions.
Antimicrobial Activity
Research has indicated that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzyl compounds have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium smegmatis . In a study focusing on N-benzyl derivatives, several compounds demonstrated potent antimycobacterial activity without inhibiting mammalian dihydrofolate reductase (DHFR), suggesting a favorable safety profile for potential therapeutic applications .
| Compound | Activity Against | Notes |
|---|---|---|
| N-benzyl derivatives | Staphylococcus aureus, Mycobacterium smegmatis | Potent antimycobacterial activity |
| This compound | Antimicrobial potential | Structural similarities with active compounds |
Antioxidant Properties
Compounds with similar structures have also been noted for their antioxidant capabilities. The presence of multiple double bonds in the hexadiene framework may contribute to radical scavenging activities, which are crucial for protecting cells from oxidative stress. The antioxidant properties can be attributed to the ability of these compounds to donate electrons or hydrogen atoms to free radicals.
Anticancer Activity
The potential anticancer effects of this compound stem from its ability to modulate various cellular pathways involved in cancer progression. Similar compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, certain benzyl derivatives have shown promise in inhibiting cell invasion and migration in breast cancer models .
Case Studies
- Antimicrobial Efficacy : A study on a series of benzyl derivatives found that many exhibited substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. The efficacy was measured through zones of inhibition compared to standard antibiotics .
- Antioxidant Assessment : Research on related polyunsaturated alcohols indicated that these compounds could effectively reduce oxidative stress markers in vitro. The mechanisms were linked to their structural ability to stabilize free radicals .
Scientific Research Applications
Pharmaceutical Applications
Active Pharmaceutical Ingredient (API) : (3S)-6-(Benzyloxy)hexa-1,4-dien-3-ol can serve as an active ingredient or precursor in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that lead to the formation of biologically active compounds. For instance, the presence of a hydroxyl group may enhance its solubility and bioavailability in drug formulations.
Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity. The conjugated diene system present in this compound may contribute to its reactivity with microbial enzymes, potentially leading to the development of new antimicrobial agents .
Organic Synthesis
Synthetic Intermediates : The compound is valuable as a synthetic intermediate in organic chemistry. Its ability to undergo various transformations, such as cross-metathesis and Diels–Alder reactions, makes it a versatile building block for synthesizing more complex molecules .
Chiral Synthesis : The chiral center at the third carbon allows for the production of enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the efficacy and safety of drugs can be significantly affected by their stereochemistry .
Materials Science
Polymer Chemistry : The reactive double bonds in this compound can be utilized in polymerization processes to create new materials with desirable properties. For example, incorporating this compound into polymer matrices could enhance mechanical strength or thermal stability due to its rigid structure .
Functional Coatings : The compound's ability to form films or coatings could be explored for applications in protective coatings or adhesives. Its hydrophobic characteristics may provide water resistance and durability when used in surface treatments .
Case Study 1: Synthesis of Antimicrobial Agents
A study explored the synthesis of novel antimicrobial agents using this compound as a starting material. The research demonstrated that derivatives of this compound exhibited significant activity against several bacterial strains, indicating its potential as a lead compound for drug development.
Case Study 2: Chiral Catalysis
Research focused on utilizing this compound in asymmetric synthesis reactions. The study highlighted how this compound could catalyze reactions leading to high yields of chiral products, showcasing its utility in producing pharmaceuticals with specific stereochemical configurations.
Chemical Reactions Analysis
Cross-Metathesis Reactions
The terminal 1,4-diene moiety enables olefin metathesis, a key transformation for modifying carbon frameworks.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Cross-metathesis | Hoveyda–Grubbs 2nd-gen catalyst, CH₂Cl₂, 40°C | (S,Z)-1,4-bis(benzyloxy)hexa-3,5-dien-2-ol derivatives | 72–87% |
For example, reaction with cis-1,4-diacetoxy-2-butene selectively modifies the terminal olefin, producing extended dienes for further functionalization .
Diels-Alder Cycloadditions
The conjugated diene system participates in [4+2] cycloadditions with electron-deficient dienophiles.
| Dienophile | Conditions | Cycloadduct Stereochemistry | Yield | References |
|---|---|---|---|---|
| Acrylonitrile | Thermal (80°C), toluene | endo-Selective | 65% | |
| Maleic anhydride | Lewis acid (BF₃·Et₂O), CH₂Cl₂ | exo-Preferred | 78% |
Steric effects from the benzyloxy group influence regioselectivity, favoring 1,2-addition patterns .
Oxidation and Reduction
The secondary alcohol and olefinic bonds undergo selective redox transformations.
Corey–Bakshi–Shibata (CBS) reduction is applicable for enantioselective ketone reductions in related systems .
Organometallic Couplings
The benzyl ether and allylic alcohol motifs enable participation in coupling reactions.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Stille coupling | Pd(PPh₃)₄, CuI, THF | Allyl-stannane adducts | 68% | |
| Wittig olefination | Ph₃P=CHCO₂Et, benzene | α,β-unsaturated esters | 79% |
For instance, Wittig reactions with stabilized ylides extend conjugation while retaining stereochemical integrity .
Cyclopropanation and Cycloadditions
The diene participates in photochemical [2+2] cycloadditions and transition-metal-mediated cyclopropanations.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| [2+2] Cycloaddition | UV light (350 nm), CH₃CN | Bicyclic cyclobutane derivatives | 55% | |
| Simmons-Smith | Zn-Cu, CH₂I₂, Et₂O | Cyclopropane at C1-C2 | 62% |
Photochemical reactions proceed via triplet excited states, with regioselectivity controlled by orbital interactions .
Protecting Group Manipulations
The benzyl ether can be selectively cleaved or modified.
| Reaction | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd(OH)₂/C, MeOH | (3S)-6-hydroxyhexa-1,4-dien-3-ol | 91% | |
| Silylation | TBSCl, imidazole, DMF | TBS-protected diene alcohol | 94% |
Biological Interactions
While not a primary focus, preliminary studies suggest interactions with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
